Ocaperidone
Overview
Description
Ocaperidone is a benzisoxazole antipsychotic . It primarily binds and with high affinity to 5-HT2 (serotonin) receptors, alpha1 and alpha 2 adrenergic receptors, dopamine D2 receptors, and histamine H1 receptors .
Synthesis Analysis
The synthesis of Ocaperidone involves the attachment of the sidechain between 3-(2-bromoethyl)-2,9-dimethyl 4H-pyrido[1,2-a]pyrimidin-4-one and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole . This completes the convergent synthesis of Ocaperidone .Molecular Structure Analysis
The molecular formula of Ocaperidone is C24H25FN4O2 . Its molecular weight is 420.5 g/mol . The structure of Ocaperidone includes a benzisoxazole and piperidine .Physical And Chemical Properties Analysis
Ocaperidone has a molecular weight of 420.5 g/mol . Its molecular formula is C24H25FN4O2 .Scientific Research Applications
1. Predictive Modeling in Schizophrenia Treatment
Ocaperidone has been studied in the context of a computational model for schizophrenia treatment. Geerts et al. (2012) explored a ‘Quantitative Systems Pharmacology’ computer-based model, which integrated data from preclinical physiology, human pathology, and pharmacology. This model, using data on 24 different antipsychotics, including ocaperidone, aimed to predict the clinical outcomes of schizophrenia treatments. Ocaperidone, identified as a high-affinity dopamine D2 antagonist, was evaluated against other drugs like olanzapine. The study highlighted the potential of such models in predicting the effectiveness of antipsychotics, including ocaperidone, though it noted challenges related to placebo responses and assessment methods in predicting absolute outcomes (Geerts et al., 2012).
2. Investigating Receptor-G Protein Coupling
Brys et al. (2000) conducted a study focusing on the human 5-HT(1D) receptor, a target for treating migraines and depression. This research used a baculovirus-based expression system in Sf9 cells to analyze G-protein coupling and the receptor's intrinsic properties. Notably, ocaperidone was used in this study to compete with 5-HT binding in both coupled and non-coupled states of the receptor. This investigation revealed ocaperidone's inverse agonistic character and provided insights into different binding states of the receptor induced by G-protein coupling or ligand binding. This research underlines ocaperidone's potential role in the modulation of receptor activities, which is relevant in the context of neurological and psychiatric disorders (Brys et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethylpyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-15-4-3-10-29-23(15)26-16(2)19(24(29)30)9-13-28-11-7-17(8-12-28)22-20-6-5-18(25)14-21(20)31-27-22/h3-6,10,14,17H,7-9,11-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQNEJILGNNOEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156042 | |
Record name | Ocaperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ocaperidone is a benzisoxazol piperidine antipsychotic primarily binds and with high affinity to 5-HT2 (serotonin) receptors, alpha1 and alpha 2 adrenergic receptors, dopamine D2 receptors and histamine H1 receptors. Ocaperidone is an antagonist primarily at the 5HT and D2 receptors. A proposed mechanism of action is the central D2 receptor blockade which is common to all neuroleptics that are used to treat positive symptoms of schizophrenia. | |
Record name | Ocaperidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ocaperidone | |
CAS RN |
129029-23-8 | |
Record name | Ocaperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129029-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ocaperidone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129029238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ocaperidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ocaperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OCAPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26HUS7139V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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